molecular formula C17H13F2N3O B5421451 N-(1-benzyl-1H-pyrazol-3-yl)-2,6-difluorobenzamide

N-(1-benzyl-1H-pyrazol-3-yl)-2,6-difluorobenzamide

Cat. No.: B5421451
M. Wt: 313.30 g/mol
InChI Key: ZXNJKIJPLSASSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzyl-1H-pyrazol-3-yl)-2,6-difluorobenzamide, commonly known as BDF-8638, is a small molecule inhibitor that has shown potential in the treatment of cancer. This compound has gained significant attention in recent years due to its unique chemical structure and promising results in preclinical studies.

Mechanism of Action

The mechanism of action of BDF-8638 involves the inhibition of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a key role in the expression of genes involved in cell growth and proliferation. BDF-8638 binds to the bromodomain of BRD4, preventing its interaction with chromatin and leading to the downregulation of genes involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
BDF-8638 has been shown to have a number of biochemical and physiological effects in cancer cells. It inhibits the activity of BRD4, leading to the downregulation of genes involved in cell growth and proliferation. BDF-8638 also induces cell cycle arrest and apoptosis in cancer cells. In addition, BDF-8638 has been found to sensitize cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of BDF-8638 is its specificity for BRD4. This makes it a potentially safer and more effective treatment option compared to other non-specific inhibitors. However, one of the limitations of BDF-8638 is its low solubility in water, which can make it difficult to work with in laboratory experiments. In addition, the synthesis of BDF-8638 is complex and time-consuming, which can limit its availability for research purposes.

Future Directions

There are several future directions for research on BDF-8638. One area of interest is the development of more efficient synthesis methods that can improve the yield and scalability of BDF-8638. Another area of focus is the identification of biomarkers that can predict the response of cancer cells to BDF-8638, which can help to personalize treatment strategies. Additionally, the potential for combination therapy with other chemotherapeutic agents is an area of ongoing research. Finally, the evaluation of BDF-8638 in clinical trials is needed to determine its safety and efficacy in humans.
Conclusion:
In conclusion, BDF-8638 is a promising small molecule inhibitor that has shown potential in the treatment of cancer. Its specificity for BRD4 and ability to sensitize cancer cells to other chemotherapeutic agents make it a potentially safer and more effective treatment option compared to other non-specific inhibitors. However, its low solubility in water and complex synthesis method are limitations that need to be overcome. Further research is needed to fully understand the potential of BDF-8638 in the treatment of cancer.

Synthesis Methods

The synthesis of BDF-8638 involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis are 2,6-difluorobenzoyl chloride and 1-benzyl-1H-pyrazole-3-carboxylic acid. These two compounds are reacted together in the presence of a base to form BDF-8638. The final product is purified using various techniques such as column chromatography, recrystallization, and HPLC.

Scientific Research Applications

BDF-8638 has been extensively studied in preclinical models of cancer. It has shown promising results in inhibiting the growth and proliferation of cancer cells, particularly in breast cancer and non-small cell lung cancer. BDF-8638 has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, BDF-8638 has been found to sensitize cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy.

Properties

IUPAC Name

N-(1-benzylpyrazol-3-yl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O/c18-13-7-4-8-14(19)16(13)17(23)20-15-9-10-22(21-15)11-12-5-2-1-3-6-12/h1-10H,11H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNJKIJPLSASSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.